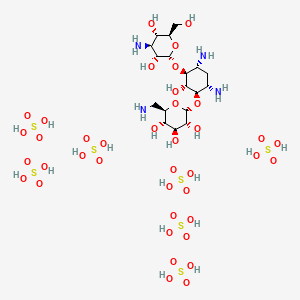

Kanamycin A heptakis(sulphate)

Description

BenchChem offers high-quality Kanamycin A heptakis(sulphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kanamycin A heptakis(sulphate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

94108-19-7 |

|---|---|

Molecular Formula |

C18H50N4O39S7 |

Molecular Weight |

1171.1 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1 |

InChI Key |

BXURHQZDJMPGHT-ROEJTCLISA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Research on Kanamycin a Heptakis Sulphate in Academic Contexts

Significance of Kanamycin (B1662678) A as an Aminoglycoside Antibiotic in Research

Kanamycin A stands as a cornerstone of aminoglycoside antibiotic research, valued for its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. ontosight.aibiocompare.com Its primary mechanism of action involves the inhibition of protein synthesis in bacteria. ontosight.ai Kanamycin A achieves this by binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. ontosight.ai This binding event disrupts the translation process, leading to the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.

In the realm of molecular biology, Kanamycin A, often in its sulfate (B86663) salt form, serves as a crucial selective agent. ontosight.ai Researchers utilize it to identify and isolate bacteria that have been successfully transformed with a plasmid carrying a kanamycin resistance gene. ontosight.ai This application is fundamental in genetic engineering and the production of recombinant proteins.

The following table summarizes the key properties of Kanamycin A, which are foundational to its research applications.

| Property | Description |

| CAS Number | 59-01-8 (Kanamycin A) |

| Molecular Formula | C18H36N4O11 |

| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |

| Spectrum of Activity | Broad-spectrum against many Gram-positive and Gram-negative bacteria. |

| Primary Research Use | Selective agent in molecular biology for cloning and transformation experiments. |

Historical and Contemporary Research Trajectories of Kanamycin A

The journey of Kanamycin A research began with its discovery in 1957 by Hamao Umezawa from the bacterium Streptomyces kanamyceticus. This discovery marked a significant advancement in the fight against bacterial infections.

Historically, research focused on:

Elucidating its structure and mechanism of action: Early studies were dedicated to understanding the chemical makeup of Kanamycin A and how it exerted its antibacterial effects.

Exploring its antibacterial spectrum: Extensive research was conducted to determine the range of bacteria susceptible to Kanamycin A.

Developing clinical applications: A significant body of research was aimed at establishing its use in treating various bacterial infections in humans and animals.

Contemporary research on Kanamycin A has evolved to address new challenges and explore novel applications:

Combating antibiotic resistance: A major focus of current research is to understand and overcome the mechanisms by which bacteria develop resistance to Kanamycin A and other aminoglycosides. This includes the development of new derivatives and combination therapies.

Nanoparticle drug delivery: Researchers are exploring the use of nanoparticles to enhance the delivery and efficacy of Kanamycin A, potentially reducing side effects and overcoming resistance.

Novel therapeutic targets: Ongoing research investigates the potential of Kanamycin A and its derivatives against a wider range of pathogens and in new therapeutic contexts.

The table below highlights some of the key research findings related to Kanamycin A's activity. It is important to note that this data is generally reported for Kanamycin A or its common sulfate salt, as specific data for the heptakis(sulphate) form is not widely available.

| Research Area | Key Findings |

| Antibacterial Activity | Kanamycin A demonstrates potent activity against a wide array of bacteria, including E. coli and Mycobacterium tuberculosis. |

| Mechanism of Resistance | Bacterial resistance often arises from enzymatic modification of the antibiotic, alterations in the ribosomal binding site, or reduced drug uptake. |

| Synergistic Effects | Studies have shown that Kanamycin A can act synergistically with other classes of antibiotics, offering potential for combination therapies. |

| Biosynthesis | The biosynthetic pathway of Kanamycin A in Streptomyces kanamyceticus has been a subject of research to enable the production of novel aminoglycoside analogues. |

Molecular Mechanisms of Kanamycin a Action on Prokaryotic Ribosomes

Kanamycin (B1662678) A Binding to the 30S Ribosomal Subunit

Kanamycin A specifically targets and binds to the 30S subunit of the bacterial ribosome. researchgate.netnih.gov This interaction is the critical first step in its antibacterial mechanism. The binding is characterized as irreversible and involves contacts with both the 16S ribosomal RNA (rRNA) and ribosomal protein S12. nih.govresearchgate.net The primary binding pocket is located at the decoding A-site within helix 44 of the 16S rRNA. researchgate.netnih.gov

Interaction with 16S Ribosomal RNA (rRNA) Decoding Site

The decoding A-site of the 16S rRNA is the precise location for Kanamycin A binding. nih.gov This site is crucial for ensuring the fidelity of protein synthesis by correctly pairing the messenger RNA (mRNA) codon with the transfer RNA (tRNA) anticodon. By occupying this site, Kanamycin A effectively disrupts the normal function of the decoding center. researchgate.netresearchgate.net

The high-affinity binding of Kanamycin A to the A-site is mediated by a network of specific hydrogen bonds and stacking interactions with universally conserved nucleotides of the 16S rRNA. researchgate.netrcsb.org The neamine (B104775) core (rings I and II) of Kanamycin A plays a central role in this specific recognition. Ring I of the molecule inserts into the A-site helix, stacking against guanine (B1146940) G1491 and forming a pseudo-base pair with adenine (B156593) A1408 through two critical hydrogen bonds. researchgate.netnih.govrcsb.org This interaction with A1408 is a key determinant for the drug's selective action on prokaryotic ribosomes. nih.gov Further hydrogen bonds are formed with nucleotides C1409 and G1491. researchgate.netresearchgate.net The binding also involves interactions with the phosphate (B84403) oxygen atoms of adenines A1492 and A1493. researchgate.net

| Kanamycin A Moiety | Interacting 16S rRNA Nucleotide | Type of Interaction |

|---|---|---|

| Ring I | A1408 | Hydrogen Bonds (e.g., N6'-N1 A1408, O5'-N6 A1408) researchgate.netnih.gov |

| Ring I | G1491 | Stacking Interaction researchgate.netnih.govrcsb.org |

| Not Specified | C1409 | Hydrogen Bond researchgate.netresearchgate.net |

| Ring I (3'-OH and 4'-OH) | A1492 and A1493 | Hydrogen Bonds with phosphate oxygens researchgate.net |

In addition to its extensive contacts with the 16S rRNA, Kanamycin A also interacts with the ribosomal protein S12. nih.gov S12 is a critical protein component of the 30S subunit located near the decoding center. It plays a fundamental role in maintaining the fidelity of translation and is involved in the conformational changes of the 30S subunit that are necessary for accurate tRNA selection. nih.govnih.gov Mutations in the gene for S12 can confer resistance to aminoglycosides, highlighting its importance in the drug's mechanism of action. nih.gov The interaction between Kanamycin A and S12 is thought to help stabilize the distorted conformation of the A-site induced by the drug's binding, thereby contributing to the disruption of protein synthesis. nih.govnih.gov

Induction of Conformational Changes in the Ribosomal A-site

The binding of Kanamycin A to the A-site induces significant conformational changes in the 16S rRNA. nih.gov A key structural rearrangement is the displacement of two universally conserved adenine residues, A1492 and A1493, causing them to flip out from their normal position within helix 44. researchgate.netrcsb.orgoup.com This "locked" conformation is crucial for the drug's ability to cause misreading of the mRNA, as the flipped-out bases are then able to interact with the minor groove of the codon-anticodon duplex. researchgate.netoup.com This drug-induced state mimics a conformation that normally occurs only upon the binding of a correct (cognate) tRNA, thereby tricking the ribosome into accepting incorrect tRNAs.

Disruption of Bacterial Protein Synthesis

The binding of Kanamycin A and the subsequent conformational changes in the ribosome culminate in the severe disruption of bacterial protein synthesis. researchgate.netnih.gov This disruption occurs through several distinct mechanisms, including the inhibition of the translation initiation complex, causing misreading of the mRNA template, and inhibiting the translocation of the ribosome along the mRNA. nih.govnih.gov

Interference with Translation Initiation Complex Formation

Kanamycin A interferes with the proper assembly of the translation initiation complex. nih.gov This complex, which consists of the 30S subunit, mRNA, initiator tRNA, and initiation factors, is essential for protein synthesis to begin. By binding to the 30S subunit, Kanamycin A can prevent its correct assembly, thereby blocking the entire process of translation at its outset. nih.gov Studies have shown that the presence of Kanamycin A can disturb the positioning and function of initiation factors like IF3, which are critical for the fidelity of initiation. nih.gov This blockade of initiating ribosomes is a key aspect of the drug's lethal action.

Promotion of Messenger RNA (mRNA) Miscoding and Mistranslation

Kanamycin A exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. patsnap.com Specifically, it binds irreversibly to the 30S ribosomal subunit, a crucial component for the accurate decoding of messenger RNA (mRNA). drugbank.comresearchgate.net The binding site is located on the 16S ribosomal RNA (rRNA) within this subunit, near the decoding center (A site). drugbank.comnih.gov Kanamycin A interacts with specific nucleotides of the 16S rRNA, namely A1408, C1409, and G1491, as well as a single amino acid of the S12 protein. drugbank.comresearchgate.net

This binding event induces significant conformational changes in the ribosome. patsnap.com It forces two universally conserved adenine nucleosides, A1492 and A1493, to flip out, creating a conformation that promotes the binding of near-cognate aminoacyl-tRNAs. nih.gov This disruption of the decoding center's normal function leads to errors in the codon-anticodon pairing between the mRNA and the incoming transfer RNA (tRNA). patsnap.com The result is a high frequency of mRNA misreading, where incorrect amino acids are incorporated into the growing polypeptide chain. drugbank.comnih.gov This process of mistranslation is a primary mechanism of Kanamycin A's action, leading to the synthesis of aberrant proteins. researchgate.net While various aminoglycosides induce misreading, the specific types of errors can differ; for instance, some are less efficient at inducing certain mismatches compared to others. nih.gov

| Target Site | Specific Interactions | Consequence |

| 30S Ribosomal Subunit | Binds to 16S rRNA and S12 protein drugbank.com | Induces conformational changes patsnap.com |

| 16S rRNA Decoding Center (A site) | Interacts with nucleotides A1408, C1409, G1491 researchgate.net | Disrupts codon-anticodon pairing patsnap.com |

| Codon-Anticodon Duplex | Promotes binding of near-cognate tRNAs nih.gov | Leads to mRNA misreading and mistranslation drugbank.comnih.gov |

Impediment of Ribosomal Translocation and Elongation Steps

Beyond inducing miscoding, Kanamycin A also physically obstructs the process of protein chain elongation. patsnap.com After the initial, often erroneous, incorporation of an amino acid, the ribosome must move along the mRNA template to read the next codon. This movement is known as translocation. nih.gov Kanamycin A's binding to the 30S subunit interferes with this crucial step. patsnap.comwikipedia.org

The presence of the antibiotic hinders the ribosome's movement, effectively stalling its progress along the mRNA. patsnap.comnih.gov This blockage of the elongation and translocation phases of protein synthesis prevents the further addition of amino acids to the nascent polypeptide chain. patsnap.comnih.gov The interference with translocation is a key aspect of the mechanism for many aminoglycosides, contributing significantly to their inhibitory effect on protein synthesis. nih.gov The combined effect of misreading the genetic code and then preventing the ribosome from moving forward creates a potent dual-pronged attack on the bacterial protein synthesis machinery. patsnap.com

Accumulation of Non-Functional Polypeptides

The direct consequence of mRNA mistranslation is the production and subsequent accumulation of faulty proteins. patsnap.com The erroneously synthesized polypeptide chains, containing incorrect amino acid sequences, are often deformed and cannot fold into their proper three-dimensional structures. researchgate.netmedicineinnovates.com This misfolding renders them non-functional. drugbank.comresearchgate.net

These aberrant proteins are not only useless to the bacterial cell but can also be toxic. drugbank.commedicineinnovates.com As they accumulate within the cytoplasm, they can disrupt normal cellular processes and contribute to what is known as proteotoxic stress. researchgate.netnih.gov The cell's quality control machinery, which typically identifies and degrades misfolded proteins, can become overwhelmed by the sheer volume of aberrant proteins produced in the presence of Kanamycin A. medicineinnovates.complos.org This buildup of abnormal proteins is a critical factor leading to the cessation of cell growth and eventual cell death. researchgate.net Research has shown that even a single type of aberrant protein, if sufficiently toxic, can be enough to kill a bacterial cell by disrupting membrane integrity. medicineinnovates.complos.org

Molecular Basis of Bactericidal Activity

The bactericidal—or cell-killing—nature of Kanamycin A stems from the cumulative and catastrophic effects of its interference with ribosomal function. patsnap.com It is not one single action but the combination of several disruptive events that proves lethal to the bacterium. nih.gov

The process begins with the irreversible binding to the 30S ribosome, which triggers widespread mRNA misreading. drugbank.comresearchgate.net This leads to the synthesis of a diverse array of non-functional and toxic proteins. drugbank.comnih.gov Simultaneously, the antibiotic inhibits ribosomal translocation, halting further protein synthesis and causing ribosomes to stall on the mRNA. patsnap.com The accumulation of aberrant proteins disrupts cellular homeostasis and can damage the cell membrane, leading to increased permeability. wikipedia.orgmedicineinnovates.com This membrane damage may, in turn, facilitate the further uptake of the aminoglycoside, creating a self-amplifying cycle of damage. wikipedia.org The combined assault of producing toxic proteins while simultaneously shutting down the synthesis of essential ones overwhelms the bacterium's ability to function, leading to cell death rather than merely inhibiting growth (bacteriostasis). patsnap.comnih.gov

| Mechanism | Molecular Effect | Cellular Outcome |

| mRNA Miscoding | Incorporation of incorrect amino acids patsnap.com | Synthesis of aberrant, non-functional proteins researchgate.net |

| Translocation Inhibition | Stalling of ribosome movement on mRNA patsnap.com | Halting of polypeptide chain elongation nih.gov |

| Protein Accumulation | Buildup of misfolded, toxic polypeptides researchgate.netmedicineinnovates.com | Proteotoxic stress, membrane damage nih.govmedicineinnovates.com |

| Combined Effect | Catastrophic failure of protein synthesis and cellular integrity patsnap.com | Bactericidal Activity (Cell Death) nih.gov |

Mechanisms and Genetic Determinants of Bacterial Resistance to Kanamycin a

Enzymatic Inactivation of Kanamycin (B1662678) A

The most prevalent mechanism of resistance to Kanamycin A is its inactivation through enzymatic modification. Bacteria have acquired genes encoding for enzymes that can transfer a chemical group, such as a phosphate (B84403), adenyl, or acetyl group, to the Kanamycin A molecule. This modification sterically hinders the antibiotic's ability to bind to the 30S ribosomal subunit, thereby rendering it ineffective. Three main classes of enzymes are responsible for this inactivation: Aminoglycoside Phosphotransferases (APHs), Aminoglycoside Adenylyltransferases (ANTs), and Aminoglycoside Acetyltransferases (AACs) frontiersin.orgnih.gov.

Aminoglycoside Phosphotransferases (APHs), also known as aminoglycoside kinases, are a major family of enzymes that confer resistance to Kanamycin A by catalyzing the ATP-dependent phosphorylation of a hydroxyl group on the antibiotic wikipedia.orgnih.gov. This addition of a negatively charged phosphate group leads to a significant decrease in the antibiotic's affinity for the negatively charged ribosomal RNA target wikipedia.org. There are several classes of APH enzymes, distinguished by the specific hydroxyl group they modify on the aminoglycoside substrate nih.gov.

APH(3')-IIa is a well-characterized aminoglycoside phosphotransferase that specifically phosphorylates the 3'-hydroxyl group of Kanamycin A. The gene encoding APH(3')-IIa is often found on mobile genetic elements, which facilitates its spread among bacterial populations. The enzyme utilizes ATP as a phosphate donor to modify Kanamycin A, resulting in the formation of Kanamycin A-3'-phosphate nih.govnih.gov. This modification introduces steric bulk and electrostatic repulsion, which effectively prevents the antibiotic from binding to its target site on the 16S rRNA within the bacterial ribosome. The active site of APH(3')-IIa contains a cleft with a highly negative charge that accommodates the positively charged Kanamycin A molecule researchgate.net. Specific amino acid residues within this cleft are crucial for substrate binding and catalysis researchgate.net.

Key Residues in APH(3')-IIa Involved in Kanamycin A Phosphorylation researchgate.net

| Residue | Function in Phosphorylation |

| D167 | Kanamycin binding and active site conformation |

| D198 | Kanamycin binding |

| R219 | Active site conformation |

| E238 | Kanamycin binding and active site conformation |

| E269 | Kanamycin binding and active site conformation |

| F271 | Kanamycin binding |

APH(3')-IIIa is another clinically significant phosphotransferase that inactivates Kanamycin A by phosphorylating the 3'-hydroxyl group. The catalytic mechanism of APH(3')-IIIa has been extensively studied and is understood to proceed through a dissociative mechanism wikipedia.orgnih.gov. In this mechanism, the transfer of the γ-phosphate from ATP to the aminoglycoside occurs through a metaphosphate-like transition state nih.gov. The release of the ADP product is the rate-limiting step in the catalytic cycle nih.govcrick.ac.uk. The enzyme possesses a nucleotide positioning loop (NPL) that plays a critical role in catalysis by closing over the active site upon ATP binding, which correctly orients the ATP for phosphoryl transfer wikipedia.org.

Mutagenesis studies have identified several conserved residues that are essential for the catalytic activity of APH(3')-IIIa. These include residues involved in ATP binding (Lys44 and Glu60), a residue thought to position the aminoglycoside hydroxyl group for attack (Asp190), and residues that coordinate the essential Mg2+ ions (Asn195 and Asp208) nih.gov.

Aminoglycoside Adenylyltransferases (ANTs), also known as nucleotidyltransferases, inactivate Kanamycin A by catalyzing the transfer of an adenylyl group (AMP) from a nucleoside triphosphate, typically ATP, to a hydroxyl group on the antibiotic nih.govnih.gov. One of the most clinically prevalent ANT enzymes is ANT(2″)-Ia, which confers resistance to several aminoglycosides, including Kanamycin A, by modifying the 2″-hydroxyl group nih.govnih.gov.

The reaction catalyzed by ANT(2″)-Ia is magnesium-dependent and involves a direct transfer of AMP from ATP to the aminoglycoside substrate nih.govnih.gov. The structure of ANT(2″)-Ia reveals a two-domain architecture with a conserved N-terminal active site that is similar to that of other antibiotic nucleotidyltransferases and DNA polymerases nih.govnih.gov. The binding of Kanamycin A occurs in a large cleft between the two domains, and a key aspartate residue (Asp86) is proposed to act as the catalytic base nih.govnih.gov.

Aminoglycoside Acetyltransferases (AACs) represent another major family of aminoglycoside-modifying enzymes. These enzymes catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to an amino group on the Kanamycin A molecule nih.govasm.org. The addition of the acetyl group neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged ribosomal RNA, thus leading to resistance.

The AAC(2') enzyme specifically acetylates the 2'-amino group of the hexose (B10828440) ring of certain aminoglycosides. While some AAC(2') enzymes have been identified in Providencia stuartii and show activity against gentamicin (B1671437) but not Kanamycin A, other variants found in mycobacteria exhibit a broader substrate range that can include Kanamycin A frontiersin.org. The activity of these enzymes can be influenced by the presence of metal ions frontiersin.org.

The specificity of each aminoglycoside-modifying enzyme for its substrate, including Kanamycin A, is determined by the precise molecular interactions within the enzyme's active site. Crystal structures of these enzymes in complex with their substrates have provided invaluable insights into the basis of this specificity.

For instance, the binding of Kanamycin A to APH(3')-IIa occurs in a deep, negatively charged cleft, where a network of hydrogen bonds and electrostatic interactions with specific amino acid residues holds the antibiotic in the correct orientation for phosphorylation researchgate.net. Similarly, the structure of ANT(2″)-Ia bound to an aminoglycoside reveals a large binding cleft where the antibiotic is recognized nih.gov.

The substrate specificity of these enzymes is not always absolute. Some enzymes can modify multiple aminoglycosides, and subtle changes in the antibiotic structure can significantly affect its recognition and modification by a particular enzyme. For example, the presence of a hydroxybutyramide substituent at the N1 position of amikacin, which is a derivative of Kanamycin A, adversely affects its binding to some AAC(6') enzymes asm.org.

Enzymatic Modifications of Kanamycin A

| Enzyme Class | Modifying Group | Site of Modification on Kanamycin A | Example Enzyme |

| Aminoglycoside Phosphotransferases (APHs) | Phosphate | 3'-hydroxyl | APH(3')-IIa, APH(3')-IIIa |

| Aminoglycoside Adenylyltransferases (ANTs) | Adenylyl (AMP) | 2"-hydroxyl | ANT(2″)-Ia |

| Aminoglycoside Acetyltransferases (AACs) | Acetyl | 2'-amino | AAC(2') |

Aminoglycoside Phosphotransferases (APHs)

Target Site Modifications in Ribosomal Components

Alterations in the bacterial ribosome, the primary target of Kanamycin A, are a common mechanism of resistance. Kanamycin A functions by binding to the 30S ribosomal subunit, which interferes with protein synthesis creative-diagnostics.comresearchgate.net. Modifications at this binding site can significantly reduce the antibiotic's efficacy.

Mutations within the 16S ribosomal RNA (rRNA) gene, specifically the rrs gene, are a key mechanism of resistance to Kanamycin A. creative-diagnostics.com These mutations can alter the structure of the antibiotic's binding site on the ribosome. A clinically significant example is the single-nucleotide variant at position A1401.

The A1401G mutation in the rrs gene is frequently associated with high-level resistance to kanamycin and other aminoglycosides like amikacin. researchgate.netnih.gov This specific nucleotide change has been observed in various bacterial species, including Mycobacterium tuberculosis. researchgate.netnih.gov Studies have shown a strong correlation between the presence of the A1401G mutation and phenotypic resistance to kanamycin. researchgate.netnih.gov For instance, in a study of M. tuberculosis clinical isolates from mainland China, the A1401G mutation was prevalent in 84% of kanamycin-resistant isolates. nih.gov Other mutations in the rrs gene, such as those at positions 1400 and 1483, have also been implicated in kanamycin resistance. nih.gov

| Mutation in rrs Gene | Associated Resistance | Bacterial Species Example | Reference |

|---|---|---|---|

| A1401G | High-level resistance to Kanamycin and Amikacin | Mycobacterium tuberculosis | researchgate.netnih.gov |

| A1400G | Kanamycin resistance | Mycobacterium tuberculosis | nih.gov |

| G1483T | Kanamycin resistance | Mycobacterium tuberculosis | nih.gov |

Enzymatic modification of the ribosome by methyltransferases is another effective strategy for conferring resistance to Kanamycin A. These enzymes add a methyl group to specific nucleotides in the 16S rRNA, which can sterically hinder the binding of the antibiotic. researchgate.net

Several families of 16S rRNA methyltransferases have been identified that are associated with aminoglycoside resistance. researchgate.net For example, methylation of the G1405 or A1408 nucleotides within the 16S rRNA can confer resistance to aminoglycosides. researchgate.net The genes encoding these methyltransferases are often located on mobile genetic elements, facilitating their spread among bacterial populations. researchgate.net The presence of these enzymes can lead to high-level resistance to a range of aminoglycosides, including kanamycin. oup.com

Any structural change in the ribosome that diminishes the binding affinity of Kanamycin A can lead to resistance. As previously discussed, mutations in the 16S rRNA gene are a primary cause of reduced binding affinity. creative-diagnostics.com These mutations alter the specific nucleotides that are crucial for the interaction between the antibiotic and the ribosome.

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. wikipedia.org Overexpression of these pumps can maintain the intracellular concentration of an antibiotic below its effective level, leading to resistance. oup.com

The Major Facilitator Superfamily (MFS) is one of the largest groups of secondary active transporters found in bacteria. nih.govnih.gov MFS pumps can function as uniporters, symporters, or antiporters to transport a variety of substrates across the cell membrane. nih.gov Some MFS pumps have been shown to contribute to multidrug resistance by exporting antibiotics, including aminoglycosides. explorationpub.com For example, the MfsA efflux pump in Stenotrophomonas maltophilia has been implicated in resistance to multiple antibiotics, including aminoglycosides. oup.com

The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and plays a significant role in intrinsic and acquired multidrug resistance. wikipedia.orgmdpi.com RND pumps are typically part of a tripartite system that spans both the inner and outer membranes of the bacterial cell, allowing for the direct expulsion of substrates into the external medium. nih.gov

Several RND efflux pumps have been identified that can transport aminoglycosides. For instance, the AdeB pump in Acinetobacter baumannii is an RND-type transporter responsible for aminoglycoside resistance. nih.gov Similarly, the MexXY-OprM system in Pseudomonas aeruginosa can export aminoglycosides, tetracycline, and erythromycin. nih.gov The overexpression of these RND pumps is a clinically relevant mechanism of resistance to Kanamycin A and other aminoglycosides.

| Efflux Pump Family | Example Pump | Substrate(s) Including Kanamycin A | Bacterial Species Example | Reference |

|---|---|---|---|---|

| Major Facilitator Superfamily (MFS) | MfsA | Multiple antibiotics, including aminoglycosides | Stenotrophomonas maltophilia | oup.com |

| Resistance-Nodulation-Division (RND) | AdeB | Aminoglycosides, fluoroquinolones, tetracyclines, chloramphenicol, erythromycin, trimethoprim | Acinetobacter baumannii | nih.gov |

| Resistance-Nodulation-Division (RND) | MexXY-OprM | Aminoglycosides, tetracycline, erythromycin | Pseudomonas aeruginosa | nih.gov |

Role in Intracellular Kanamycin A Concentration Reduction

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism plays a crucial role in reducing the intracellular concentration of Kanamycin A, thereby preventing the antibiotic from reaching its ribosomal target and exerting its inhibitory effect on protein synthesis. The genes encoding these efflux pumps can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids.

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) are predominantly involved in conferring resistance to Kanamycin A. These pumps function as tripartite systems, spanning both the inner and outer membranes, and are energized by the proton motive force.

A notable example in Escherichia coli is the AcrAB-TolC efflux system. While primarily associated with resistance to other classes of antibiotics, studies have shown that the outer membrane component, TolC, is implicated in Kanamycin A resistance. Its upregulation has been observed in kanamycin-resistant strains, and conversely, the deletion of the tolC gene leads to a decrease in the minimum inhibitory concentration (MIC) of Kanamycin A.

In Pseudomonas aeruginosa, a significant opportunistic pathogen, the MexXY-OprM efflux pump is a major determinant of aminoglycoside resistance, including Kanamycin A. The expression of the mexXY operon is tightly regulated. Mutations in regulatory genes such as mexZ, fusA1, and amgS can lead to the overexpression of this efflux pump, resulting in elevated levels of resistance.

The genetic determinants for these efflux pumps are critical to their function and regulation. The table below summarizes key efflux pump systems and their genetic components involved in Kanamycin A resistance in selected Gram-negative bacteria.

| Efflux Pump System | Component Proteins | Genetic Determinants | Regulators | Bacterial Species |

| AcrAB-TolC | AcrA (Periplasmic), AcrB (Inner Membrane), TolC (Outer Membrane) | acrA, acrB, tolC | MarA, SoxS, Rob | Escherichia coli |

| MexXY-OprM | MexX (Periplasmic), MexY (Inner Membrane), OprM (Outer Membrane) | mexX, mexY, oprM | MexZ (repressor), AmgRS (two-component system) | Pseudomonas aeruginosa |

Permeability Barrier Mechanisms

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, presents a formidable barrier to the entry of antibiotics like Kanamycin A. Alterations to the components of this barrier can significantly reduce the influx of the drug, contributing to resistance.

The outer membrane of Gram-negative bacteria is an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet. Modifications to the LPS structure are a key mechanism of resistance to Kanamycin A.

The LPS molecule consists of three domains: lipid A, a core oligosaccharide, and an O-antigen. The negatively charged phosphate groups on the lipid A and core oligosaccharide are crucial for the integrity of the outer membrane and for the initial interaction with the positively charged Kanamycin A molecule. Enzymatic modifications that alter the charge or structure of the LPS can reduce this interaction and decrease the permeability of the outer membrane to the antibiotic.

In Salmonella enterica and other Gram-negative bacteria, two-component regulatory systems like PhoP/PhoQ and PmrA/PmrB control the expression of genes responsible for LPS modifications in response to environmental signals, including the presence of antimicrobial compounds. These modifications can include:

Addition of positively charged moieties: The addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A, catalyzed by the products of the arn operon, neutralizes the negative charge of the outer membrane, thereby repelling cationic aminoglycosides like Kanamycin A.

Acylation of lipid A: Changes in the number and length of acyl chains on lipid A can alter the fluidity and packing of the outer membrane, affecting its permeability.

Core oligosaccharide truncation: Studies in E. coli have shown that mutations leading to a truncated core oligosaccharide, particularly the loss of heptose residues, result in increased susceptibility to Kanamycin A.

Another outer membrane modification contributing to resistance is the increased production of capsular polysaccharides. In E. coli, exposure to sublethal concentrations of Kanamycin A has been shown to induce the production of capsular polysaccharides, which can act as a physical barrier, impeding the access of the antibiotic to the cell surface.

Porins are protein channels in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of small hydrophilic molecules, including Kanamycin A, into the periplasmic space. Changes in the expression or structure of these porins can significantly impact the uptake of the antibiotic.

In E. coli, OmpF and OmpC are the two major general diffusion porins. While both can facilitate the entry of Kanamycin A, alterations in their relative expression levels can affect susceptibility. Some studies have indicated that a decrease in the production of these porins, or mutations that alter their channel size or selectivity, can lead to reduced Kanamycin A uptake and consequently, resistance. Furthermore, the downregulation of other outer membrane proteins, such as OmpA and OmpW, has been observed in kanamycin-resistant E. coli.

The initial interaction of Kanamycin A with the bacterial cell is with the lipid bilayer of the outer membrane. As a polycationic molecule, Kanamycin A electrostatically interacts with the anionic components of the Gram-negative outer membrane, primarily the phosphate groups of LPS. This interaction is thought to displace the divalent cations (Mg²⁺ and Ca²⁺) that bridge adjacent LPS molecules, thereby disrupting the integrity of the outer membrane. This disruption can lead to increased permeability, a phenomenon sometimes referred to as "self-promoted uptake."

However, bacteria can counteract this interaction through the LPS modifications described previously. By reducing the net negative charge of the outer membrane, bacteria can weaken the electrostatic attraction for Kanamycin A, thereby limiting its disruptive effects and subsequent uptake.

Horizontal Gene Transfer and Dissemination of Kanamycin A Resistance

The rapid spread of Kanamycin A resistance among bacterial populations is largely facilitated by horizontal gene transfer (HGT), the movement of genetic material between organisms other than by vertical descent. Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are the primary vehicles for the dissemination of resistance genes.

Plasmids are extrachromosomal, self-replicating DNA molecules that are central to the spread of antibiotic resistance. researchgate.netnih.gov Conjugative plasmids possess all the necessary genetic machinery for their own transfer from a donor to a recipient cell through a process called conjugation. nih.govscience.gov This process involves direct cell-to-cell contact, typically mediated by a pilus. nih.govscience.gov

The genes conferring resistance to Kanamycin A are often located on plasmids. nih.gov These plasmids can carry single or multiple resistance genes, contributing to the emergence of multidrug-resistant strains. researchgate.net A prime example is the family of aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate Kanamycin A through chemical modification, such as acetylation, phosphorylation, or adenylylation. mdpi.comnih.govresearchgate.net The genes encoding these enzymes are frequently found on plasmids and are often part of smaller MGEs like transposons and integrons, which can "jump" between different plasmids or from a plasmid to the bacterial chromosome.

Some well-characterized kanamycin resistance genes found on plasmids include:

aph(3')-Ia : Encodes an aminoglycoside 3'-phosphotransferase, which inactivates Kanamycin A by phosphorylation. This gene is frequently found on various plasmids in both Gram-negative and Gram-positive bacteria.

aac(6')-Ib : Encodes an aminoglycoside 6'-N-acetyltransferase that modifies Kanamycin A by acetylation.

The table below provides examples of transposons and integrons that are instrumental in the plasmid-mediated dissemination of Kanamycin A resistance.

| Mobile Genetic Element | Type | Key Features | Kanamycin Resistance Genes |

| Tn5 | Composite Transposon | Flanked by two IS50 insertion sequences. Carries genes for resistance to kanamycin, bleomycin (B88199), and streptomycin (B1217042). unesp.brembopress.orgnih.gov | nptII (neomycin phosphotransferase II) |

| Tn903 | Composite Transposon | Consists of a central region encoding the resistance gene flanked by two inverted repeats of the insertion sequence IS903. mdpi.com | aph(3')-Ia |

| Class 1 Integrons | Gene Capture System | Characterized by the presence of an integrase gene (intI1), an attachment site (attI1), and a promoter (Pc). Captures and expresses gene cassettes. nih.govnih.gov | aadA, aac(6')-Ib, aphA1 |

The process of conjugation, coupled with the mobility of transposons and the gene-capturing ability of integrons, creates a highly efficient system for the rapid and widespread dissemination of Kanamycin A resistance among diverse bacterial populations.

Transposons and Integrons as Mobile Genetic Elements

The dissemination of antibiotic resistance, including resistance to Kanamycin A, is significantly facilitated by mobile genetic elements (MGEs) such as transposons and integrons. These elements are capable of moving within and between the genomes of bacteria, accelerating the spread of resistance genes through horizontal gene transfer. nih.govmdpi.com

Transposons, often referred to as "jumping genes," are DNA segments that can relocate from one position to another in the genome. nih.gov They frequently carry genes that confer resistance to antibiotics. For instance, the Tn5 composite transposon is known to carry resistance genes for kanamycin (kanR), bleomycin (bleR), and streptomycin (strR). researchgate.net The presence of kanamycin resistance genes within such transposons allows for their rapid spread among various Gram-negative bacteria, including species of Acinetobacter, Pseudomonas, and Methylobacterium. researchgate.net The mobility of these elements plays a crucial role in the adaptation of bacteria to antibiotic-polluted environments. nih.gov

Integrons are genetic platforms that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govnugi-zentrum.de While not self-mobile, integrons are frequently located within transposons and plasmids, which facilitates their transfer between bacteria. nih.govfrontiersin.orgyoutube.com There are several classes of integrons, with Class 1 integrons being most commonly associated with the dissemination of antibiotic resistance in clinical settings. nih.gov These integrons possess a site-specific recombination system that allows them to incorporate gene cassettes, including those conferring resistance to aminoglycosides like kanamycin. nugi-zentrum.de The structure of an integron typically includes an integrase gene (intI), a recombination site (attI), and a promoter that drives the expression of the captured gene cassettes. nih.govnugi-zentrum.de The association of integrons with transposons creates a highly efficient system for the accumulation and spread of multiple resistance genes, contributing to the emergence of multidrug-resistant bacteria. nih.govfrontiersin.org

Kanamycin Resistance Genes (e.g., nptII, Kanamycin Kinase) in Genetic Engineering Research

In the field of genetic engineering, particularly in the creation of transgenic plants, kanamycin resistance genes serve as crucial selectable markers. The most widely used of these is the neomycin phosphotransferase II gene (nptII). srce.hrresearchgate.net This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (also known as Kanamycin Kinase), which inactivates kanamycin and other related aminoglycoside antibiotics through phosphorylation. wikipedia.orgnih.govalliedacademies.org

The process of genetic transformation in plants is often inefficient, with only a small fraction of cells successfully incorporating the desired foreign DNA. To identify these transformed cells, the nptII gene is co-transferred with the gene of interest. The cells are then grown on a medium containing kanamycin. creative-diagnostics.com Untransformed cells are unable to survive in the presence of the antibiotic, while the cells that have successfully integrated the nptII gene can proliferate due to the enzymatic inactivation of kanamycin. alliedacademies.orgcreative-diagnostics.com This selection process allows researchers to efficiently isolate and regenerate whole transgenic plants from the resistant cells. alliedacademies.org

The nptII gene has been successfully used as a selectable marker in a wide range of plant species, including both monocots and dicots. nih.govscience.gov Its effectiveness, coupled with a good understanding of its function, has made it a staple in plant biotechnology. creative-diagnostics.com The European Food Safety Authority's GMO Panel has concluded that the use of the nptII gene as a selectable marker in genetically modified plants does not pose a risk to human or animal health or the environment. europa.eu

The enzyme encoded by the nptII gene, Kanamycin Kinase or aminoglycoside phosphotransferase APH(3'), catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of kanamycin A. wikipedia.org This modification prevents the antibiotic from binding to the bacterial ribosome, thereby rendering it ineffective. wikipedia.org The reaction mechanism involves the coordination of magnesium ions, which facilitates the binding of ATP to the enzyme's active site and the subsequent phosphorylation of the aminoglycoside. wikipedia.org

| Kanamycin Resistance Gene | Encoded Enzyme | Function in Genetic Engineering |

| nptII (neomycin phosphotransferase II) | Aminoglycoside 3'-phosphotransferase (Kanamycin Kinase) | Selectable marker for identifying transformed cells. srce.hrresearchgate.net |

Synthesis and Derivatization of Kanamycin a for Research Applications

Strategies for Chemical Modification of Kanamycin (B1662678) A

Chemical modifications of the Kanamycin A scaffold are being investigated to create novel derivatives with improved antibacterial properties. publish.csiro.au These strategies often focus on altering specific functional groups to evade bacterial enzymes that confer resistance.

One promising approach involves the introduction of additional protonatable groups, such as amino, guanidino, or pyridinium (B92312) moieties, to the Kanamycin A structure. nih.govresearchgate.net These modifications can enhance the binding of the antibiotic to its ribosomal target and may help to overcome certain resistance mechanisms. The presence of multiple amino groups on the aminoglycoside core has been shown to correlate with increased inhibitory activity. nih.gov

For instance, the introduction of a guanidine (B92328) residue has been shown to improve activity against S. aureus. nih.govresearchgate.net Furthermore, the ability of a tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A to react with a weak nucleophile like pyridine (B92270) to form a pyridinium derivative has been demonstrated for the first time. nih.govresearchgate.net

The 6″-position of Kanamycin A has been a primary target for chemical modification due to the availability of its primary hydroxyl group for selective transformation. nih.gov Modifications at this position have included the introduction of dithiol or azide (B81097) groups and the formation of thioethers. nih.gov

Introducing small diamino-substituents at the 6″-position did not significantly change the antibacterial activity of the parent antibiotic. nih.govresearchgate.net However, further acylation of these derivatives led to a complete loss of activity. nih.govresearchgate.net In contrast, the introduction of a guanidine group at this position resulted in a compound with enhanced activity against S. aureus. nih.govresearchgate.net

Evaluation of Synthesized Kanamycin A Derivatives

The newly synthesized derivatives of Kanamycin A undergo rigorous evaluation to determine their potential as effective antibacterial agents. This assessment includes testing their activity against resistant bacterial strains and analyzing their ability to bypass known resistance mechanisms.

Synthesized Kanamycin A derivatives are tested against a panel of clinically relevant bacterial strains, including those known to be resistant to the parent antibiotic. For example, derivatives have been evaluated against strains with characterized mutations in the fusA gene, which encodes for elongation factor G (EF-G). nih.gov

The antibacterial activity of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of 6"-Modified Kanamycin A Derivatives

| Compound | Modification at 6"-position | Activity against S. aureus |

| Kanamycin A | -OH | Baseline |

| Derivative 1 | -NH-(CH2)2-NH2 | Similar to Kanamycin A |

| Derivative 2 | -NH-C(=NH)-NH2 | Improved |

| Derivative 3 | Pyridinium | Not specified |

This table is a representation of findings and not exhaustive.

A key goal of synthesizing Kanamycin A derivatives is to overcome existing resistance mechanisms. nih.gov One such mechanism involves mutations in the elongation factor G (EF-G), which can reduce the efficacy of aminoglycosides. nih.gov

Research has shown that many 6″-modified Kanamycin A derivatives are less affected by resistance mechanisms associated with EF-G mutations compared to the parent Kanamycin A. nih.govresearchgate.net This suggests that modifications at the 6″-position can be a promising strategy for developing new antibacterial agents that can circumvent this type of resistance. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic methods to produce modified compounds. This approach can offer advantages in terms of selectivity and efficiency. While the provided search results focus heavily on chemical synthesis, chemoenzymatic strategies are also being explored for the modification of aminoglycosides. These methods can be used to introduce specific modifications that are difficult to achieve through purely chemical means.

Advanced Analytical Methodologies for Kanamycin a Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Kanamycin (B1662678) A, offering robust and reliable separation and quantification. nih.govsemanticscholar.orgnih.gov Various HPLC-based methods have been developed, each utilizing different separation mechanisms and detection modalities to overcome the analytical challenges posed by this aminoglycoside antibiotic. researchgate.netresearchgate.net

The choice of detector is a critical aspect of HPLC method development for Kanamycin A, as it directly influences the sensitivity and selectivity of the analysis. nih.govresearchgate.net

Direct UV detection of Kanamycin A is challenging due to the absence of a significant chromophore in its structure. researchgate.net However, derivatization techniques can be employed to introduce a UV-active or fluorescent tag to the molecule, thereby enhancing its detectability. nih.gov Pre-column or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) allows for sensitive fluorescence detection. nih.gov Another approach involves forming a complex with borate ions, which enables direct UV detection at lower wavelengths, such as 205 nm. japsonline.com

For instance, a pre-column derivatization method using 1-naphthyl isothiocyanate has been successfully applied for the determination of Kanamycin A in human plasma, with detection at 230 nm. nih.gov The method demonstrated a linear range of 1.2-40 µg/mL and a detection limit of approximately 0.3 µg/mL. nih.gov

| Derivatization Reagent | Detection Wavelength (nm) | Matrix | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| 1-naphthyl isothiocyanate | 230 (UV) | Human Plasma | 1.2-40 µg/mL | ~0.3 µg/mL |

| o-phthalaldehyde (OPA) | Fluorescence | Various | Not Specified | Not Specified |

| 9-fluorenylmethyl chloroformate (FMOC) | Fluorescence | Various | Not Specified | Not Specified |

The Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte, making it well-suited for non-chromophoric compounds like Kanamycin A. nih.gov The principle of ELSD involves the nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. A novel HPLC-ELSD method was developed for the direct determination of Kanamycin B in the presence of Kanamycin A, showcasing the utility of this detector for aminoglycoside analysis. longdom.org For the analysis of Kanamycin A, B, and their sulfates, an Ion Pair Liquid Chromatography (IPLC) method coupled with ELSD has been validated, with Limits of Detection (LODs) of 0.20 µg/mL for Kanamycin A, 1.4 µg/mL for Kanamycin B, and 2.3 µg/mL for Kanamycin sulfates. nih.gov

| Analyte | Chromatography Mode | Ion-Pair Reagent | Limit of Detection (LOD) |

|---|---|---|---|

| Kanamycin A | IPLC | 11.6 mM HFBA | 0.20 µg/mL |

| Kanamycin B | IPLC | 11.6 mM HFBA | 1.4 µg/mL |

| Kanamycin sulfates | IPLC | 11.6 mM HFBA | 2.3 µg/mL |

Pulsed Electrochemical Detection (PED) offers a sensitive and selective method for the direct detection of electroactive compounds like aminoglycosides without the need for derivatization. nih.gov This technique is particularly useful for the analysis of Kanamycin A and its related substances. An improved liquid chromatographic method with PED has been described for the separation of Kanamycin A from its impurities, demonstrating high selectivity. researchgate.net The method employed gradient elution and was able to separate 22 components within 45 minutes, with a limit of detection and quantification of 1.7 ng and 5 ng, respectively. researchgate.net The analysis of Kanamycin sulfate (B86663) has also been successfully performed using a column packed with poly(styrene-divinylbenzene) and PED on a gold electrode. longdom.org

| Method | Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| LC-PED for Kanamycin A and related substances | Platinum EPS (150mm x 4.6mm ID, 3µm) | 1.7 ng | 5 ng |

| LC-PED for Kanamycin sulfate | Poly(styrene-divinylbenzene) | Not Specified | Not Specified |

The highly polar and basic nature of Kanamycin A necessitates specific chromatographic strategies for effective separation. nih.gov Reversed-phase (RP) columns are commonly used, often in combination with ion-pairing reagents to enhance retention and improve peak shape. nih.govjapsonline.com Ion Pair Liquid Chromatography (IPLC) involves the addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA) or sodium octanesulfonate, to the mobile phase. nih.govjapsonline.com These agents form neutral ion pairs with the charged amine groups of Kanamycin A, allowing for separation on a non-polar stationary phase.

A simple reversed-phase ion pair liquid chromatographic method has been developed for the assay of Kanamycin A, utilizing a mobile phase containing 0.1 M disodium tetraborate (pH 9.0) and 0.5 g/L sodium octanesulfonate. japsonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for separating highly polar compounds like Kanamycin A. nih.gov

Detection Modalities

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools that combine the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. longdom.orgcancer.gov These techniques are particularly advantageous for the analysis of complex matrices and for providing structural information about the analytes.

LC-MS methods have been successfully developed and validated for the quantification of Kanamycin in various biological samples, including plasma. longdom.orgcancer.gov One such method demonstrated high specificity and sensitivity, with a lower limit of detection of 0.06 µg/ml and a lower limit of quantification of 0.15 µg/ml in plasma. cancer.gov For the determination of Kanamycin residue in biopharmaceutical products, an LC-MS/MS method monitoring the transition of the positive ion from m/z 485 to 163 has been utilized. cancer.gov

The application of LC-MS/MS for the analysis of Kanamycin A heptakis(sulphate) would be particularly insightful. The high degree of sulfation would result in a significantly higher mass-to-charge ratio compared to Kanamycin A, allowing for selective detection. Tandem mass spectrometry could further provide structural confirmation by identifying characteristic fragment ions resulting from the loss of sulfate groups.

| Technique | Matrix | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Monitored Transition (m/z) |

|---|---|---|---|---|

| LC-MS | Plasma | 0.06 µg/mL | 0.15 µg/mL | Not Specified |

| LC-MS/MS | Biopharmaceutical Products | Not Specified | Not Specified | 485 -> 163 |

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Electrospray Ionization (ESI) is a widely employed soft ionization technique for the analysis of polar and thermally labile molecules like Kanamycin A. In ESI, a high voltage is applied to a liquid to generate an aerosol, leading to the formation of gaseous ions with minimal fragmentation. This is particularly advantageous as it typically keeps the molecular ion intact, which for Kanamycin A is observed as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 485. longdom.orgcancer.govresearchgate.net ESI is frequently operated in the positive ion mode for the analysis of aminoglycosides. longdom.orgresearchgate.net The technique is well-suited for coupling with liquid chromatography (LC), enabling the separation of Kanamycin A from other components in a mixture prior to detection by the mass spectrometer. longdom.orglongdom.org

Atmospheric Pressure Chemical Ionization (APCI) represents another valuable ionization method that can be used for the analysis of Kanamycin A. nih.gov While ESI is generally preferred for highly polar compounds, APCI can be effective for a range of moderately polar to nonpolar analytes. chromatographyonline.com The choice between ESI and APCI often depends on the specific sample matrix and the desired analytical outcome. chromatographyonline.com

Multiple Reaction Monitoring (MRM) for Enhanced Selectivity

For highly selective and sensitive quantification of Kanamycin A, particularly in complex biological or environmental samples, tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the method of choice. longdom.orgnih.gov This technique involves the selection of a specific precursor ion (typically the protonated molecular ion of Kanamycin A) in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third mass analyzer (Q3). youtube.com

This process significantly enhances the signal-to-noise ratio by filtering out background interferences. For Kanamycin A, a common MRM transition monitors the precursor ion at m/z 485 and a prominent product ion at m/z 163. longdom.orgcancer.gov Another frequently used product ion for confirmation is m/z 324. nih.gov The specificity of monitoring these unique precursor-to-product ion transitions allows for accurate quantification even at very low concentrations. longdom.orgnih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|

| 485 | 163 | 20 |

| 485 | 324 | Not specified |

Alternative Detection Platforms

Beyond mass spectrometry, several alternative platforms have been developed for the detection and quantification of Kanamycin A, offering advantages such as portability, speed, and cost-effectiveness.

Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for screening Kanamycin A residues in food and biological samples. creative-diagnostics.comnih.govcreative-diagnostics.com These assays are based on the specific binding between an antibody and the Kanamycin A antigen. creative-diagnostics.com In a competitive direct ELISA format, Kanamycin A in the sample competes with a known amount of enzyme-labeled Kanamycin A for binding to a limited number of specific antibodies coated on a microplate. creative-diagnostics.com The resulting signal is inversely proportional to the concentration of Kanamycin A in the sample. creative-diagnostics.com Monoclonal antibodies with high specificity for Kanamycin A have been developed, showing minimal cross-reactivity with other aminoglycosides. nih.govresearchgate.net Detection limits for competitive direct ELISA have been reported to be as low as 1.0 ng/ml in milk and 1.4 ng/ml in plasma. nih.govresearchgate.net Immunochromatographic assays, or strip tests, based on colloidal gold have also been developed for rapid screening of Kanamycin A. nih.govresearchgate.net

| Assay Type | Matrix | Detection Limit |

|---|---|---|

| Competitive Direct ELISA | PBS | 1.1 ng/ml |

| Competitive Direct ELISA | Plasma | 1.4 ng/ml |

| Competitive Direct ELISA | Milk | 1.0 ng/ml |

| Immunochromatographic Assay | PBS, Plasma, Milk | 6-8 ng/ml |

Electrochemical Sensors

Electrochemical sensors, particularly those based on aptamers (aptasensors), have emerged as a promising alternative for the sensitive and selective detection of Kanamycin A. mdpi.com These sensors utilize a Kanamycin A-specific aptamer as the recognition element immobilized on an electrode surface. The binding of Kanamycin A to the aptamer induces a conformational change, which alters the electrochemical signal. Different signal transduction mechanisms have been employed, such as the probe conformation changing mode and the target-induced signal probe shifting method. nih.govresearchgate.net These sensors have demonstrated good performance, with detection limits in the nanomolar to picomolar range. nih.gov For instance, one electrochemical aptasensor achieved a detection limit of 60.0 pM in buffer. nih.gov These sensors have been successfully applied to the detection of Kanamycin A in samples like tap water and milk. nih.gov

Aptasensors (e.g., Fluorescence Resonance Energy Transfer-Based)

Aptamer-based sensors, or aptasensors, that utilize optical detection methods have also been developed for Kanamycin A. nih.gov A notable example is the use of Fluorescence Resonance Energy Transfer (FRET). In one such system, upconversion nanoparticles (UCNPs) serve as the energy donor and are linked to a Kanamycin A-specific aptamer. nih.govresearchgate.net In the absence of Kanamycin A, the aptamer hybridizes with a complementary DNA strand labeled with a quencher (the energy acceptor), leading to the quenching of fluorescence from the UCNPs. nih.gov When Kanamycin A is present, it binds to the aptamer, causing a conformational change that disrupts the hybridization and separates the donor from the acceptor, resulting in the recovery of fluorescence. nih.govresearchgate.netnih.gov This change in fluorescence intensity is proportional to the concentration of Kanamycin A. These FRET-based aptasensors have demonstrated high sensitivity, with detection limits as low as 9 pM in aqueous buffer and 18 pM in diluted human serum. nih.gov

| Parameter | Value |

|---|---|

| Linear Range (Aqueous Buffer) | 0.01 nM to 3 nM |

| Detection Limit (Aqueous Buffer) | 9 pM |

| Linear Range (Diluted Human Serum) | 0.03 nM to 3 nM |

| Detection Limit (Diluted Human Serum) | 18 pM |

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of Kanamycin A in complex matrices such as food products, animal tissues, and biological fluids often requires extensive sample preparation to remove interfering substances and concentrate the analyte. nih.govproquest.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govproquest.com

Protein precipitation is frequently used for biological samples like plasma and serum. nih.gov Reagents such as acetonitrile, acidified methanol, and trichloroacetic acid (TCA) are commonly employed to precipitate proteins, which are then removed by centrifugation. nih.govproquest.com For instance, using TCA to deproteinize human serum has resulted in Kanamycin A recoveries ranging from 93.9% to 98.4%. nih.gov

Liquid-liquid extraction (LLE) is another technique used to separate Kanamycin A from complex matrices. nih.govcreative-diagnostics.com This method involves partitioning the analyte between two immiscible liquid phases. creative-diagnostics.com For example, veal muscle samples have been extracted using a mixture of acetonitrile and water, followed by a defatting step with hexane. nih.govproquest.com

Solid-phase extraction (SPE) is a highly effective and widely used method for the cleanup and concentration of Kanamycin A from diverse samples. nih.govcreative-diagnostics.comtandfonline.com This technique relies on the adsorption of the analyte onto a solid sorbent, followed by washing to remove impurities and elution of the analyte with a suitable solvent. creative-diagnostics.com Different types of SPE cartridges are used depending on the properties of the analyte and the matrix. Mixed-mode cation exchange (MCX) cartridges are particularly suitable for basic compounds like Kanamycin A in complex matrices such as animal feeds. tandfonline.com Hydrophilic-lipophilic balanced (HLB) cartridges have also been successfully used for extracting Kanamycin A from muscle, kidney, liver, honey, and milk samples, with recoveries ranging from 71% to 104%. nih.govproquest.com

| Matrix | Technique | Reagents/Sorbents | Recovery |

|---|---|---|---|

| Human Serum | Protein Precipitation | Trichloroacetic Acid (TCA) | 93.9% - 98.4% |

| Veal Muscle | Liquid-Liquid Extraction | Acetonitrile-Water, Hexane | Not specified |

| Animal Feeds | Solid-Phase Extraction (MCX) | 0.1 M Hydrochloric Acid (extraction), Ammonia Methanol Solution (elution) | 98.4% - 106% |

| Muscle, Kidney, Liver, Honey, Milk | Solid-Phase Extraction (HLB) | Not specified | 71% - 104% |

| Soil | Solid-Phase Extraction | Not specified | 72.3% - 92.5% |

Protein Precipitation

Protein precipitation (PPT) is a widely used technique for the removal of proteins from biological matrices, such as plasma and serum, before the analysis of small molecules like Kanamycin A. nih.govsigmaaldrich.com The principle of this method involves the addition of a precipitating agent to the sample, which causes the proteins to denature and aggregate, allowing for their separation by centrifugation. sigmaaldrich.comcancer.gov

Commonly used precipitating agents for Kanamycin A analysis include organic solvents like acetonitrile and methanol, as well as acids such as trichloroacetic acid (TCA). proquest.comnih.gov For instance, in the analysis of Kanamycin A in human plasma, acetonitrile has been effectively used for deproteinization, yielding high recovery rates. nih.govnih.gov Similarly, acidified methanol and TCA have been successfully employed in various biological samples. nih.gov

The primary advantage of protein precipitation is its simplicity and speed. However, the resulting supernatant may still contain a significant amount of matrix components, which can interfere with the subsequent analysis, a phenomenon known as the matrix effect. proquest.com

Table 1: Performance of Protein Precipitation Methods for Kanamycin A Analysis

| Matrix | Precipitating Agent | Recovery Range (%) | Reference |

|---|---|---|---|

| Human Plasma | Acetonitrile | 92.3 - 100.8 | nih.gov |

| Human Plasma | Acidified Methanol (with HCl) | 91.2 - 93.4 | nih.gov |

| Rat Plasma | Trichloroacetic Acid (TCA) (25-30%) | Good recovery | nih.gov |

| Human Serum | Trichloroacetic Acid (TCA) (40%) | 93.9 - 98.4 | nih.gov |

| Bovine Milk | Trichloroacetic Acid (TCA) (15%) | 92 | nih.gov |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases. proquest.com This method is often used to obtain a cleaner extract compared to protein precipitation. For the analysis of Kanamycin A, LLE can be employed to remove lipids and other interfering substances. proquest.comnih.gov

In one published method, veal muscle samples were treated with an acetonitrile-water mixture, followed by a defatting step using hexane in a liquid-liquid extraction process. proquest.comnih.gov Due to the polar nature of Kanamycin A, its direct extraction into a nonpolar organic solvent is challenging. Therefore, derivatization or the use of ion-pairing agents may be necessary to enhance its solubility in the organic phase. The efficiency of LLE is dependent on several factors, including the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio. creative-diagnostics.com

While LLE can provide cleaner extracts than PPT, it is often more labor-intensive and requires larger volumes of organic solvents. proquest.com

Table 2: Application of Liquid-Liquid Extraction in Kanamycin A Analysis

| Matrix | Extraction Solvent System | Purpose | Reference |

|---|---|---|---|

| Veal Muscle | Hexane | Defatting | proquest.comnih.gov |

| Rat Plasma | Acetonitrile | Extraction of Kanamycin A | japsonline.com |

| Fermentation Broth | Butanol or Ethyl Acetate | Separation from aqueous phase | creative-diagnostics.com |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for the purification and concentration of analytes from complex matrices. proquest.comresearchgate.net SPE offers superior selectivity and results in cleaner extracts compared to both protein precipitation and liquid-liquid extraction. creative-diagnostics.com

For the analysis of Kanamycin A, which is a polar and weakly basic compound, cation-exchange SPE is a common approach. proquest.com The process typically involves four steps:

Conditioning: The SPE sorbent is conditioned with a solvent to activate the functional groups.

Loading: The sample is passed through the sorbent, and Kanamycin A is retained.

Washing: The sorbent is washed to remove interfering substances.

Elution: Kanamycin A is eluted from the sorbent using a suitable solvent. nih.gov

Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange properties, have also been successfully used for the extraction of Kanamycin A from various tissues. nih.gov For instance, a mixed-mode cation exchange (MCX) cartridge has been employed to extract Kanamycin A from swine tissue with high recovery rates. nih.govnih.gov

Table 3: Solid-Phase Extraction Methods for Kanamycin A

| Matrix | SPE Sorbent Type | Elution Solvent | Recovery Range (%) | Reference |

|---|---|---|---|---|

| Swine Tissues | Mixed-Mode Cation Exchange (MCX) | Ammonium Methanol Solution | 80.7 - 91.3 | nih.govnih.gov |

| Human Serum | Weak Cation-Exchange (CBA) | 0.2 M Borate (pH 10.5)-Methanol | ~90 | nih.govresearchgate.net |

| Soil | C18 | Methanol | 72.3 - 92.5 | researchgate.net |

| Honey, Pork, Milk | Molecularly Imprinted Polymers (MISPE) | Not specified | 70 - 106 | nih.gov |

Dispersive Liquid-Liquid Microextraction with Solidified Floating Organic Droplet (DLLME-SFO)

Dispersive liquid-liquid microextraction with solidified floating organic droplet (DLLME-SFO) is a miniaturized version of LLE that offers high enrichment factors and significantly reduces the consumption of organic solvents. proquest.comnih.gov This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for extraction.

Following extraction, the mixture is centrifuged to separate the organic and aqueous phases. In the SFO variation, an extraction solvent with a melting point near room temperature is used. After centrifugation, the sample is cooled, causing the organic droplet containing the analyte to solidify, allowing for easy collection. proquest.comnih.gov

For the analysis of Kanamycin A in wastewater and soil, a DLLME-SFO method has been developed using dodecanol as the extraction solvent and ethanol as the disperser solvent. proquest.comnih.gov This method demonstrated high extraction efficiency and excellent recovery. proquest.comnih.gov

Table 4: DLLME-SFO Method Parameters for Kanamycin A Analysis

| Matrix | Extraction Solvent | Disperser Solvent | Recovery Range (%) | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Wastewater | Dodecanol | Ethanol | 91.3 - 102.7 | 0.5 - 500 | proquest.comnih.gov |

| Soil | Dodecanol | Ethanol | 90.3 - 107.7 | 0.5 - 500 | proquest.comnih.gov |

Structural Biology and Computational Studies of Kanamycin a Interactions

X-ray Crystallography of Kanamycin (B1662678) A Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level interactions between Kanamycin A and its primary target, the bacterial ribosome. These structural insights provide a static yet detailed snapshot of the binding mechanism, revealing the key molecular contacts that underpin its antibiotic activity.

The crystal structure of Kanamycin A in complex with an oligonucleotide mimic of the bacterial 16S rRNA decoding A-site has been resolved, providing a foundational understanding of its mechanism of action. rcsb.orgnih.gov This research reveals how Kanamycin A specifically recognizes and binds to its target, inducing conformational changes that lead to mistranslation and ultimately bacterial cell death.

The structure shows that the neamine (B104775) core (rings I and II) of Kanamycin A is crucial for its interaction with the A-site. nih.gov Ring I of the kanamycin molecule inserts itself into the A-site helix, where it stacks against the G1491 nucleotide. nih.gov It forms a pseudo base pair with the universally conserved A1408 through two hydrogen bonds. nih.gov This interaction is critical as it stabilizes the bulged-out conformation of nucleotides A1492 and A1493, a state that mimics the recognition of a cognate tRNA and leads to errors in protein synthesis. nih.gov

A number of direct hydrogen bonds are conserved across various aminoglycoside-A-site complexes, with up to eight involving the neamine moiety. nih.gov These interactions, along with numerous contacts with the RNA backbone, contribute to the high-affinity binding of Kanamycin A. The crystal structures of these complexes have been determined at resolutions ranging from 2.2 to 3.0 Å. nih.gov

| Complex | PDB ID | Resolution (Å) | Key Interacting Residues | Primary Finding |

|---|---|---|---|---|

| Kanamycin A with 16S rRNA A-site | 2ESI | 3.00 | A1408, G1491, A1492, A1493 | Binding of Kanamycin A stabilizes a bulged-out conformation of A1492 and A1493, crucial for miscoding. rcsb.orgnih.gov |

Molecular Dynamics (MD) Simulations

While X-ray crystallography provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the interactions of Kanamycin A with its biological targets. These computational studies allow for the exploration of conformational changes, binding pathways, and the influence of the surrounding environment over time.

Bacterial resistance to Kanamycin A is often mediated by aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic, preventing it from binding to its ribosomal target. nih.gov MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, have been used to investigate the catalytic mechanisms of these enzymes. nih.gov

For instance, studies on aminoglycoside 4'-nucleotidyltransferase [ANT(4')] have elucidated the mechanism of adenylyl group transfer from ATP to the 4'-hydroxyl group of Kanamycin A. nih.gov These simulations help to understand the substrate recognition and the chemical steps involved in the inactivation process. AMEs are broadly classified into three families: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs), each targeting specific sites on the Kanamycin A molecule. nih.gov

| Enzyme Family | Modification Type | Target Group on Kanamycin A |

|---|---|---|

| Aminoglycoside Acetyltransferases (AACs) | Acetylation | Amino groups |

| Aminoglycoside Phosphotransferases (APHs) | Phosphorylation | Hydroxyl groups |

| Aminoglycoside Nucleotidyltransferases (ANTs) | Nucleotidylation (Adenylylation) | Hydroxyl groups |

The interaction of Kanamycin A with bacterial and mammalian cell membranes is a critical aspect of its biological activity and selectivity. MD simulations have been utilized to explore these interactions at a molecular level. nih.govresearchgate.net Computational studies have shown that Kanamycin A interacts strongly with the lipid bilayers of both bacterial and mammalian mimetic membranes through hydrogen bonds between its hydroxyl and amino groups and the ester carbonyl and phosphate (B84403) groups of the lipids. nih.govresearchgate.net

A key finding from these simulations is the differential effect of Kanamycin A on the physical properties of these membranes. The addition of Kanamycin A leads to a disordering of the bacterial membrane, which is consistent with membrane disruption. nih.govresearchgate.net In contrast, it causes the mammalian membrane to become more ordered and stiffer. nih.govresearchgate.net This differential interaction provides a molecular basis for the selective toxicity of Kanamycin A towards bacteria.

MD simulations have been instrumental in analyzing the conformational dynamics of Kanamycin A and its biological targets upon binding. These studies reveal that Kanamycin A is a flexible molecule capable of adapting its conformation to bind to different targets. mdpi.com

For example, simulations of Kanamycin A binding to the Escherichia coli outer membrane protein TolC showed that the binding stabilizes the protein complex with only minor fluctuations. nih.govfrontiersin.org The interaction is driven by an extensive hydrogen-bonding network. frontiersin.org Similarly, studies on the interaction of Kanamycin A with G-quadruplex DNA structures demonstrated that the antibiotic can induce significant conformational changes in the DNA, with its high flexibility allowing it to adapt to various binding modes. mdpi.com Circular dichroism (CD) studies have also been used to observe the conformational behavior of target molecules in the presence of Kanamycin A, showing changes in secondary and tertiary structures. nih.gov

Quantum Mechanical (QM) and Combined QM/MD Approaches in Catalytic Mechanism Elucidation